molecular formula C2H3N3O B1417170 1,2-Dihydro-3H-1,2,4-triazol-3-one CAS No. 930-33-6

1,2-Dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1417170
CAS No.: 930-33-6
M. Wt: 85.07 g/mol
InChI Key: LZTSCEYDCZBRCJ-UHFFFAOYSA-N
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Description

1,2-Dihydro-3H-1,2,4-triazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3O and its molecular weight is 85.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153380. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1H-1,2,4-triazol-5-ol, also known as 1,2-Dihydro-3H-1,2,4-triazol-3-one, is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

1H-1,2,4-triazol-5-ol interacts with its target, Carbonic Anhydrase 2, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The interaction of 1H-1,2,4-triazol-5-ol with Carbonic Anhydrase 2 affects the carbon dioxide hydration pathway . This can lead to changes in pH balance within the body. The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the compound’s solubility, lipophilicity, and hydrogen bonding capacity, potentially improving its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1H-1,2,4-triazol-5-ol’s action are largely dependent on its interaction with Carbonic Anhydrase 2. By inhibiting this enzyme, 1H-1,2,4-triazol-5-ol can affect the hydration of carbon dioxide, potentially leading to changes in cellular pH balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-1,2,4-triazol-5-ol. For instance, the compound’s stability against metabolic degradation and its ability to form hydrogen bonds can be influenced by the pH and temperature of its environment

Biochemical Analysis

Biochemical Properties

1,2-Dihydro-3H-1,2,4-triazol-3-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves hydrogen bonding and dipole interactions, which stabilize the compound within the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell. For instance, it can inhibit key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent biochemical effects .

Properties

IUPAC Name

1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTSCEYDCZBRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074572
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-33-6
Record name 2,4-Dihydro-3H-1,2,4-triazol-3-one
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URL https://commonchemistry.cas.org/detail?cas_rn=930-33-6
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Record name s-Triazol-3-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380
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Record name s-Triazol-3-ol
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Record name 1,2-dihydro-3H-1,2,4-triazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the compound 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one?

A1: This compound, commonly known as Aprepitant, is a potent and selective substance P (neurokinin-1) receptor antagonist. [, ] Aprepitant exhibits therapeutic potential in addressing psychiatric disorders, inflammatory diseases, and emesis (vomiting). [, ] Research has focused on developing efficient manufacturing processes for this compound due to its therapeutic importance. [, ]

Q2: What are the key structural characteristics of Aprepitant?

A2: Aprepitant features a central 1,2-dihydro-3H-1,2,4-triazol-3-one ring. Its complex structure includes a morpholine ring, a fluorophenyl group, and two trifluoromethyl groups attached to a phenyl ring. [, , ] These substituents contribute to its specific binding affinity and pharmacological activity.

Q3: Have any novel polymorphs of Aprepitant been discovered?

A3: Yes, research has identified new crystalline polymorphs of Aprepitant, including a high-purity form designated as Form II. [] Polymorphs are crucial in pharmaceutical development as they can exhibit different physicochemical properties, impacting factors such as solubility, stability, and bioavailability. []

Q4: How does the structure of this compound derivatives influence their anti-acetylcholinesterase activity?

A4: Studies have explored the synthesis and anti-acetylcholinesterase activity of various 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates. [] The introduction of specific substituents at the 5-position of the triazole ring significantly impacts the compounds' ability to inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission. [] This research highlights the potential of these compounds as insecticides and therapeutic agents for neurological disorders.

Q5: Are there any environmental concerns related to this compound derivatives?

A5: While the provided research doesn't directly address this aspect, one study investigates the biodegradation of 1H-1,2,4-triazole by a newly isolated bacterial strain, Shinella sp. NJUST26. [] Understanding the biodegradation mechanisms of related triazole compounds is crucial for assessing their environmental fate and potential risks. Further research on the environmental impact of specific this compound derivatives is necessary.

Q6: What synthetic strategies are employed to produce 1,2-dihydro-3H-1,2,4-triazol-3-ones?

A6: Research highlights the use of base-promoted cyclization reactions of N-Boc arylimidrazones as a versatile approach for synthesizing diverse 1,2-dihydro-3H-1,2,4-triazol-3-ones. [] Additionally, the rearrangement of 3,3-disubstituted 1-aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium tetrafluoroborates offers another valuable synthetic route to access these compounds. [, ] The development of efficient and flexible synthetic methods is crucial for exploring the structure-activity relationships and therapeutic potential of these compounds.

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